![molecular formula C23H15ClN2O3S B12274833 1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12274833.png)
1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone is a complex organic compound that features a benzodioxole ring and a quinazoline moiety
Méthodes De Préparation
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the benzodioxole and quinazoline intermediates, followed by their coupling through a sulfanyl linkage. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely involve optimization of these steps to scale up the process efficiently.
Analyse Des Réactions Chimiques
1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to yield thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole or quinazoline rings, leading to the formation of various derivatives. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific reagents used.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone is unique due to its specific structural features and the presence of both benzodioxole and quinazoline moieties. Similar compounds include:
- 1-(1,3-Benzodioxol-5-yl)-3-[(4-methylphenyl)sulfonyl]-1-propanone
- 1-(1,3-Benzodioxol-5-yl)-3-(4-chloroanilino)-1-propanone These compounds share some structural similarities but differ in their specific substituents and functional groups, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C23H15ClN2O3S |
|---|---|
Poids moléculaire |
434.9 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H15ClN2O3S/c24-16-7-8-18-17(11-16)22(14-4-2-1-3-5-14)26-23(25-18)30-12-19(27)15-6-9-20-21(10-15)29-13-28-20/h1-11H,12-13H2 |
Clé InChI |
JSSRHAKOUBFPGL-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


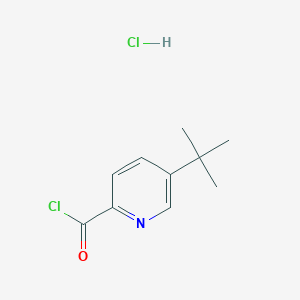

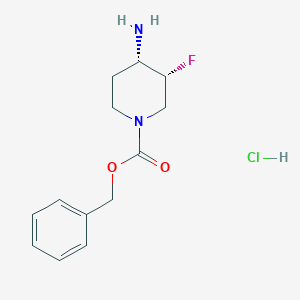

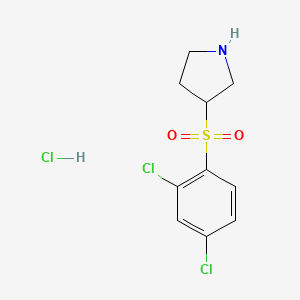
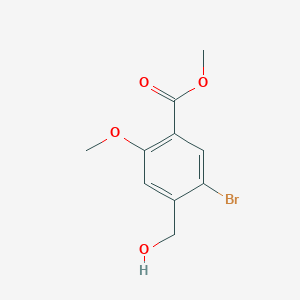
![[(E)-4-iodobut-3-en-2-yl]-trimethylsilane](/img/structure/B12274773.png)
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
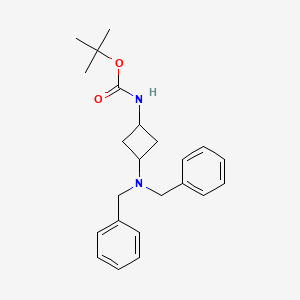
![N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12274796.png)

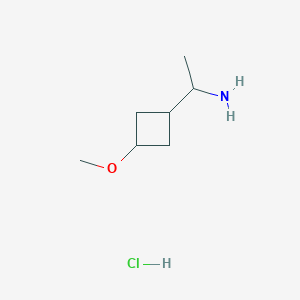
![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)
